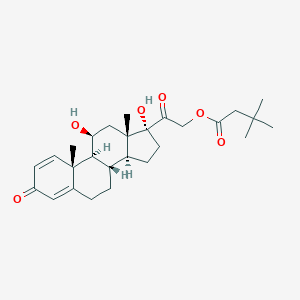
2,4-Dinitro-1-naftol
Descripción general
Descripción
2,4-Dinitro-1-naphthol is an organic compound characterized by the presence of two nitro groups at positions 2 and 4, and a hydroxyl group at position 1 on a naphthalene ring. This compound is known for its yellow crystalline appearance and is commonly used as a dye, particularly in histological staining to highlight cellular structures .
Aplicaciones Científicas De Investigación
2,4-Dinitro-1-naphthol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: Employed in histological staining to highlight cellular structures for microscopic examination.
Industry: Utilized as a dye for textiles, particularly wool, due to its vibrant yellow color.
Mecanismo De Acción
Target of Action
2,4-Dinitro-1-naphthol, also known as Martius Yellow, is a toxic dye chemically related to trinitrophenol (picric acid) . It is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . The primary target of this compound is the Pentaerythritol tetranitrate reductase .
Mode of Action
The compound interacts with its target by uncoupling oxidative phosphorylation . This interaction disrupts the normal energy production pathway in cells, leading to changes in cellular metabolism .
Biochemical Pathways
The affected pathway is the oxidative phosphorylation pathway, a crucial part of cellular respiration . By uncoupling this process, 2,4-Dinitro-1-naphthol disrupts the normal flow of protons across the mitochondrial membrane, leading to a decrease in ATP production . This can have downstream effects on various cellular processes that rely on ATP for energy.
Pharmacokinetics
Like many other dyes, it is likely to be absorbed and distributed throughout the body following exposure . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary molecular effect of 2,4-Dinitro-1-naphthol’s action is the disruption of normal cellular energy production . This can lead to a variety of cellular effects, including decreased cell growth and proliferation .
Action Environment
The action, efficacy, and stability of 2,4-Dinitro-1-naphthol can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to cross cell membranes and interact with its target . Additionally, the presence of other chemicals in the environment can influence the compound’s stability and reactivity .
Análisis Bioquímico
Biochemical Properties
It is known that Martius Yellow is used in histology as a dye This suggests that it may interact with proteins or other biomolecules in cells to produce a color change
Cellular Effects
It is known that Martius Yellow is used to stain erythrocytes yellow so that they contrast well with red fibrin in trichrome staining methods This suggests that 2,4-Dinitro-1-naphthol may have some effect on cell function, possibly through interactions with cell signaling pathways, gene expression, or cellular metabolism
Molecular Mechanism
It is known that Martius Yellow is synthesized by indirect nitration of α-naphthol (1-naphthol), to obtain the dinitrated compound . This involves successive sulfonation and nitration reactions
Temporal Effects in Laboratory Settings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-1-naphthol typically involves the nitration of 1-naphthol. The process begins with the sulfonation of 1-naphthol using concentrated sulfuric acid, followed by nitration with a mixture of nitric acid and sulfuric acid. The reaction is carried out in an aqueous medium, and the product is isolated through vacuum filtration and washing with cold water .
Industrial Production Methods: In industrial settings, the production of 2,4-Dinitro-1-naphthol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitro-1-naphthol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups activate the aromatic ring towards electrophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Charge Transfer Reactions: It acts as an electron acceptor in charge transfer reactions with electron-rich compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as diazonium salts are used under acidic conditions.
Reduction: Reagents like hydrogen gas with a catalyst or metal hydrides are commonly used.
Charge Transfer Reactions: Electron-rich compounds such as quinolones and cephalosporins are used under ambient conditions.
Major Products:
Reduction: The major products are the corresponding amino derivatives.
Charge Transfer Reactions: The products are charge transfer complexes, which are often colored and can be analyzed using spectroscopic methods.
Comparación Con Compuestos Similares
- 2-Nitro-1-naphthol
- 4-Nitro-1-naphthol
- 2,4-Dinitro-1-naphthylamine
- 1-Nitronaphthalene
- 1,4-Dinitronaphthalene
Comparison: 2,4-Dinitro-1-naphthol is unique due to the presence of two nitro groups, which significantly enhance its electron-accepting capabilities compared to mono-nitro derivatives. This makes it more effective in charge transfer reactions and as a dye. Additionally, its specific substitution pattern on the naphthalene ring provides distinct chemical and physical properties that are advantageous in various applications .
Propiedades
IUPAC Name |
2,4-dinitronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBMBIXVSCUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060544 | |
| Record name | 1-Naphthalenol, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Martius yellow | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21138 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
605-69-6 | |
| Record name | 2,4-Dinitro-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Martius yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Martius yellow | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol, 2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenol, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitro-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARTIUS YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PQ80Y1K6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide](/img/structure/B147667.png)







![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)




